

Ethoxysulfuron: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethoxysulfuron*

Cat. No.: *B163688*

[Get Quote](#)

An In-depth Technical Guide on **Ethoxysulfuron** ($C_{15}H_{18}N_4O_7S$) for Researchers, Scientists, and Drug Development Professionals.

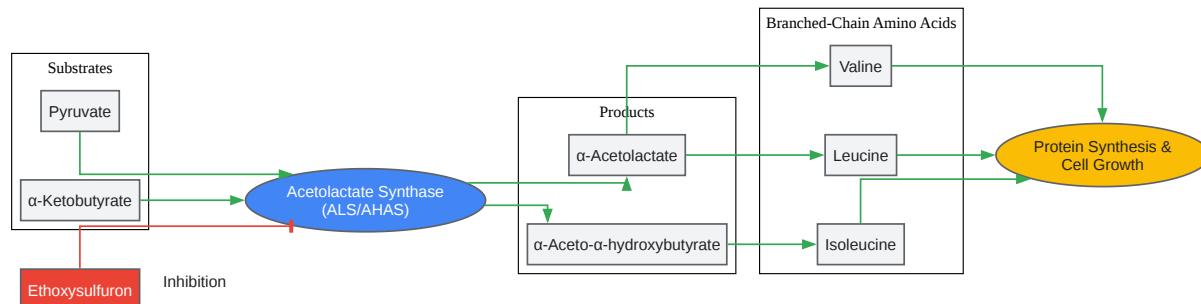
Chemical and Physical Properties

Ethoxysulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea class. It is primarily used for the control of broadleaf weeds and sedges in various agricultural settings, particularly in rice and sugarcane cultivation.[\[1\]](#)[\[2\]](#)

Property	Value	Reference
IUPAC Name	(2-ethoxyphenyl) N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamate	[3]
CAS Number	126801-58-9	[3]
Chemical Formula	C ₁₅ H ₁₈ N ₄ O ₇ S	[3]
Molecular Weight	398.4 g/mol	[3]
Appearance	White to light beige fine powder	[4]
Melting Point	145-147 °C	[4]
Water Solubility	26 mg/L (pH 5), 1353 mg/L (pH 7), 9628 mg/L (pH 9) at 20°C	[5]
Vapor Pressure	6.6 x 10 ⁻⁵ Pa at 20°C	[5]
LogP (Octanol/Water Partition Coefficient)	1.01 (pH 7)	[5]

Synthesis

The synthesis of **Ethoxysulfuron** typically involves a multi-step process. A general outline of the synthesis is as follows:


- Preparation of 2-ethoxyphenylsulfamoyl chloride: This intermediate is synthesized from a substituted aniline derivative which undergoes sulfonation.
- Reaction with 2-amino-4,6-dimethoxypyrimidine: The 2-ethoxyphenylsulfamoyl chloride is then reacted with 2-amino-4,6-dimethoxypyrimidine in a suitable solvent, such as dichloromethane.

A specific example of the final step in the synthesis is described as follows: A solution of 2-ethoxyphenylsulfamoyl chloride in dichloromethane is added dropwise to a solution of 2-amino-4,6-dimethoxypyrimidine in dichloromethane at room temperature. The reaction mixture is stirred for several hours. After dilution and washing with hydrochloric acid and water, the

organic phase is dried, and the solvent is removed. The resulting product is then purified by crystallization to yield 3-(4,6-dimethoxypyrimidin-2-yl)-1-(2-ethoxyphenoxy)sulfonyl)urea (**Ethoxysulfuron**).[4]

Mechanism of Action

Ethoxysulfuron is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][7] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[6] By inhibiting ALS, **Ethoxysulfuron** disrupts protein synthesis and cell division, leading to the cessation of growth in susceptible plants.[8] Following application, chlorotic patches develop and spread, ultimately leading to the death of the entire weed.[8]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Ethoxysulfuron** via inhibition of Acetolactate Synthase (ALS).

Herbicidal Activity and Spectrum of Weed Control

Ethoxysulfuron is a post-emergence herbicide with a broad spectrum of activity against many annual and perennial broadleaf weeds and sedges. It is particularly effective in transplanted

rice and sugarcane.[8][9]

Weeds Controlled in Rice:

- Broadleaf Weeds: *Monochoria vaginalis*, *Ammannia baccifera*, *Ludwigia parviflora*, *Eclipta alba*[2][10]
- Sedges: *Cyperus difformis*, *Cyperus iria*, *Fimbristylis miliacea*[2][5]

Weeds Controlled in Sugarcane:

- Sedges: *Cyperus rotundus*[9][10]
- Broadleaf Weeds: *Amaranthus viridis*, *Phyllanthus niruri*[9]

Toxicology and Safety

Ethoxysulfuron exhibits low acute toxicity to mammals. However, it is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[11]

Parameter	Value	Species	Reference
Acute Oral LD ₅₀	>3270 mg/kg bw	Rat	[11]
Acute Dermal LD ₅₀	>4000 mg/kg bw	Rat	[3]
Acceptable Daily Intake (ADI)	0.06 mg/kg bw/day	-	[11]
No Observed Adverse Effect Level (NOAEL)	6.2 mg/kg bw/day	Dog (3-month study)	[11]
Genotoxicity	Not genotoxic in a battery of studies	-	[11]

Environmental Fate

Ethoxysulfuron is not expected to be persistent in soil systems but may be more persistent in water under certain conditions.[3] Its mobility in soil is considered to be low to moderate.[8]

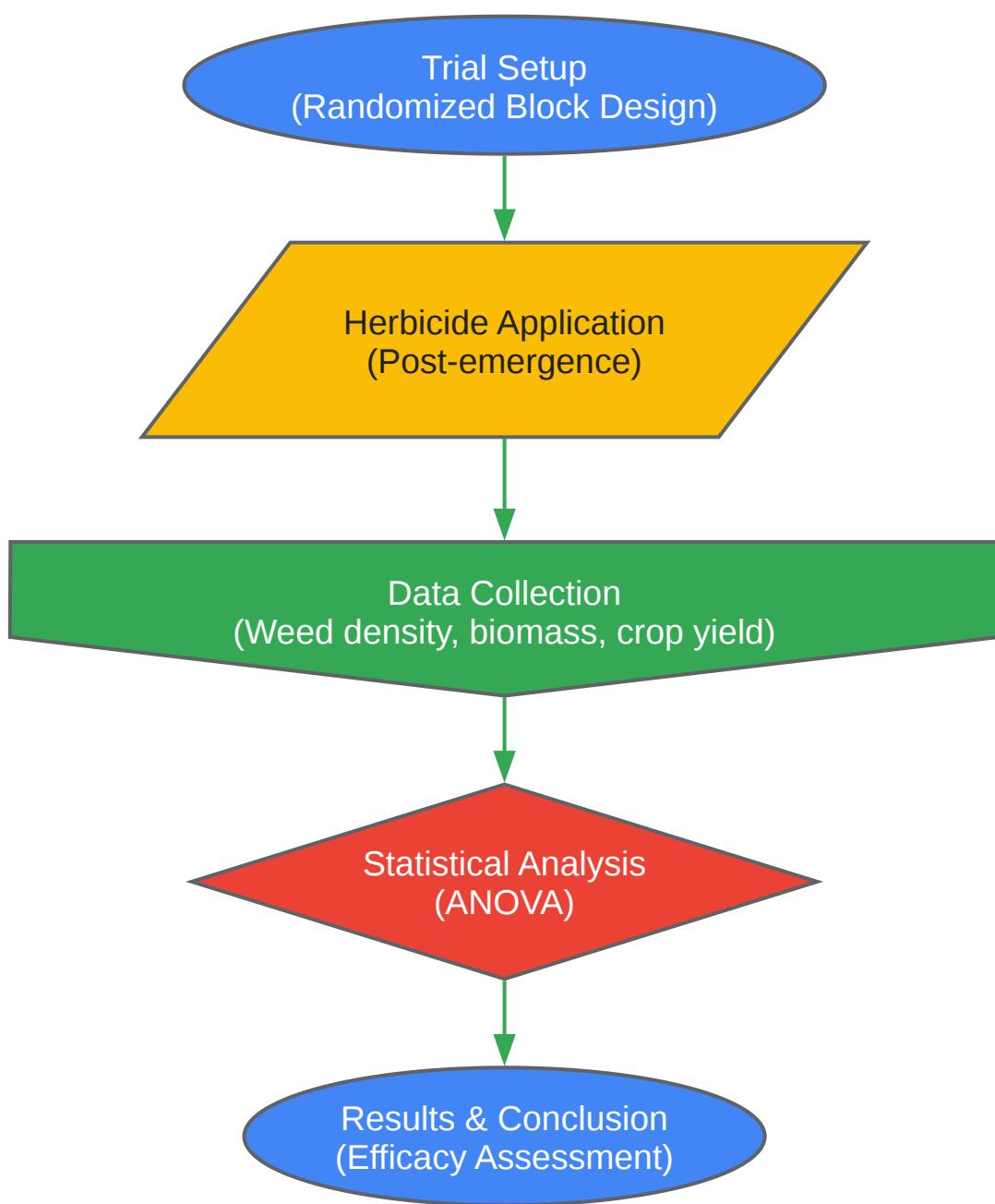
Parameter	Value	Conditions	Reference
Soil Half-life (DT ₅₀)	9.90 - 21.54 days	Field studies in rice	[8][12]
Freundlich Adsorption Coefficient (K _f)	1.06 $\mu\text{g}^{1-1/n}\text{g}^{-1}\text{m}^{1/n}$	-	[8]
Groundwater Ubiquity Score (GUS)	2.0	Indicates moderate mobility	[8]

Analytical Methods

The determination of **Ethoxysulfuron** residues in various environmental and biological matrices is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[1][8]

General Analytical Protocol:

- Extraction: Residues are extracted from the sample matrix (e.g., soil, water, plant tissue) using a suitable solvent such as acetone or acetonitrile, often with the aid of ultrasonic-assisted extraction.[1][8]
- Clean-up: The crude extract is subjected to a clean-up procedure to remove interfering co-extractives. This may involve liquid-liquid partitioning and/or solid-phase extraction (SPE) using cartridges such as acid alumina or divinylbenzene-N-vinylpyrrolidone copolymer.[1]
- Quantification and Confirmation: The final extract is analyzed by LC-MS or LC-MS/MS. Quantification is achieved by comparing the peak area or height of the analyte in the sample to that of a calibration curve prepared from certified reference standards.[1]


Experimental Protocols

Herbicidal Efficacy Field Trial

Objective: To evaluate the bio-efficacy of **Ethoxysulfuron** against target weeds in a specific crop (e.g., transplanted rice).

Methodology:

- Experimental Design: The experiment is typically laid out in a randomized block design (RBD) with multiple replications (usually three or four).[2][5]
- Treatments: Treatments include different application rates of **Ethoxysulfuron**, a weedy check (no herbicide), a weed-free check (manual weeding), and often a comparison with other standard herbicides.[2][5]
- Application: **Ethoxysulfuron** is applied as a post-emergence spray at a specific time after transplanting or sowing, corresponding to a particular growth stage of the weeds (e.g., 2-4 leaf stage).[5]
- Data Collection: Weed density and biomass are recorded at specific intervals after application (e.g., 30, 60, and 90 days after transplanting). Crop phytotoxicity is visually assessed. At harvest, crop yield and yield components are measured.[2]
- Data Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of differences between treatments.

[Click to download full resolution via product page](#)

Caption: General workflow for a herbicidal efficacy field trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mhlw.go.jp [mhlw.go.jp]
- 2. cropandweed.com [cropandweed.com]
- 3. Ethoxysulfuron (Ref: AE F095404) [sitem.herts.ac.uk]
- 4. Ethoxysulfuron synthesis - chemicalbook [chemicalbook.com]
- 5. isws.org.in [isws.org.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. scribd.com [scribd.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Understanding Environmental Fate: Soil Variability and Rainfall Influence on Triafamone and Ethoxysulfuron Leaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethoxysulfuron: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b163688#ethoxysulfuron-chemical-formula-c15h18n4o7s\]](https://www.benchchem.com/product/b163688#ethoxysulfuron-chemical-formula-c15h18n4o7s)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com